molecular formula C8H8BrF2N B6601857 5-bromo-3-(1,1-difluoroethyl)-2-methylpyridine CAS No. 1346534-78-8

5-bromo-3-(1,1-difluoroethyl)-2-methylpyridine

Cat. No.: B6601857
CAS No.: 1346534-78-8
M. Wt: 236.06 g/mol
InChI Key: SJEUQWHLLVQGIX-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Frameworks in Contemporary Organic and Medicinal Chemistry

Halogenated pyridines are indispensable building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.gov The pyridine ring itself is a prevalent heterocycle in a wide array of drugs approved by the FDA, valued for its ability to modulate properties like aqueous solubility, metabolic stability, and hydrogen bonding capacity. lifechemicals.comnih.gov The introduction of halogen atoms, such as bromine, onto this scaffold significantly enhances its chemical versatility and utility in drug discovery. nbinno.com

Halogens serve as crucial reactive handles for further molecular elaboration. The carbon-halogen bond, particularly a carbon-bromine bond, is highly amenable to a variety of cross-coupling reactions, including the Suzuki and Sonogashira couplings. nbinno.com These reactions are fundamental tools for forming new carbon-carbon bonds, enabling chemists to efficiently attach diverse functional groups and side chains to the pyridine core. nbinno.com This capability is vital for creating large libraries of structurally varied compounds for drug screening programs. nbinno.com

Furthermore, the strategic placement of halogens can influence the electronic properties of the pyridine ring, which can in turn affect the molecule's biological activity. nbinno.com The process of selective halogenation represents a powerful strategy for diversifying complex, pyridine-containing molecules, making it a key tactic in the late-stage functionalization of potential drug candidates. nih.govresearchgate.net

The Strategic Importance of Fluoroalkyl Substituents in Molecular Design and Biological Activity Modulation

The incorporation of fluorine and fluoroalkyl groups into organic molecules is a well-established and highly effective strategy in modern medicinal chemistry. tandfonline.comnih.gov Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow it to profoundly influence a molecule's physicochemical and biological characteristics. The introduction of fluorinated groups can enhance metabolic stability, improve binding affinity to biological targets, and modulate properties like lipophilicity and bioavailability. nih.gov

Fluoroalkyl groups, such as the 1,1-difluoroethyl moiety present in the title compound, are of particular interest. The difluoromethyl group (CF2H), for instance, is often considered a lipophilic bioisostere of a hydroxyl group, capable of mimicking some of its interactions while altering other properties. nih.gov The effects of introducing fluoroalkyl groups on a molecule's lipophilicity and aqueous solubility can be complex, providing medicinal chemists with a sophisticated tool for fine-tuning a compound's properties to optimize its drug-like characteristics. nih.govresearchgate.net The use of fluorinated building blocks remains a dominant approach in the discovery of new drugs, with a clear trend toward incorporating a wider variety of fluorinated chemotypes into development pipelines. tandfonline.com

Positioning of 5-Bromo-3-(1,1-difluoroethyl)-2-methylpyridine within the Landscape of Functionalized Pyridine Derivatives

This compound is a prime example of a highly functionalized pyridine derivative that strategically combines the advantageous features of both halogenation and fluoroalkylation. This trifecta of functional groups—a bromo group, a difluoroethyl group, and a methyl group—on the pyridine scaffold makes it a valuable and versatile building block for organic synthesis.

The bromine atom at the 5-position acts as a versatile synthetic handle. It provides a site for regioselective transformations, most notably palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. nbinno.comossila.com This reactivity is crucial for constructing more complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-(1,1-difluoroethyl)-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2N/c1-5-7(8(2,10)11)3-6(9)4-12-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEUQWHLLVQGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)C(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 3 1,1 Difluoroethyl 2 Methylpyridine and Its Precursors

Strategic Approaches to Pyridine (B92270) Core Functionalization

Regioselective Introduction of the Methyl Group at the C-2 Position

Introducing an alkyl group, such as methyl, at a specific position on the pyridine ring is a foundational step in the synthesis of many complex pyridine derivatives. The C-2 position is often targeted due to its proximity to the ring nitrogen.

Various methods have been developed for the regioselective alkylation of pyridines. Transition-metal-free approaches can achieve C-2 alkylation by leveraging the unique reactivity of alkyllithium activators with 1,1-diborylalkanes, where the choice of activator and solvent can direct the alkylation to either the C-2 or C-4 position. acs.org For instance, using sec-butyllithium (B1581126) as an activator in a coordinating solvent promotes C-2 alkylation. acs.org Another strategy involves the functionalization of pyridine N-oxides, which can be activated to facilitate nucleophilic attack at the C-2 or C-4 positions. nih.gov The Minisci reaction, a radical-based alkylation, can also be employed, although controlling regioselectivity between the C-2 and C-4 positions can be challenging without the use of blocking groups. nih.gov For the synthesis of the target compound, a precursor like 2-methylpyridine (B31789) (2-picoline) is a common and commercially available starting material, often circumventing the need for a de novo methylation step.

Controlled Bromination at the C-5 Position of the Pyridine Ring

With the methyl group established at the C-2 position, the next strategic step is the regioselective introduction of a bromine atom at the C-5 position. The 2-methyl group is an ortho-, para-directing activator, meaning it electronically directs incoming electrophiles to the C-3 and C-5 positions. Steric hindrance from the C-2 methyl group can disfavor substitution at the C-3 position, making the C-5 position the more likely site for electrophilic aromatic substitution.

Direct electrophilic halogenation of pyridines is often challenging due to the ring's electron-deficient nature, which typically requires harsh reaction conditions. nsf.govnih.gov However, the activating effect of the C-2 methyl group facilitates this transformation. N-Halosuccinimides, particularly N-Bromosuccinimide (NBS), are common reagents for this purpose. nsf.govnih.gov Another effective reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), which has been successfully used for the C-5 bromination of pyrimidine (B1678525) rings in aprotic solvents, a process that can be enhanced by the addition of Lewis acids. nih.govfiu.eduresearchgate.net The reaction of 2-methylpyridine with such brominating agents preferentially yields 5-bromo-2-methylpyridine (B113479).

Table 1: Conditions for Direct C-5 Bromination

ReagentSolvent(s)Catalyst/AdditiveOutcomeReference(s)
N-Bromosuccinimide (NBS)DichloromethaneNoneRegioselective bromination nsf.govnih.gov
1,3-Dibromo-5,5-dimethylhydantoin (DBH)DMF, CH₂Cl₂, CH₃CNLewis Acid (e.g., TMSOTf)Enhanced efficiency of C-5 bromination nih.govfiu.edu

An alternative and highly reliable method for introducing a bromine atom is through the diazotization of a corresponding aminopyridine, followed by a Sandmeyer-type reaction. researchgate.net This multi-step process begins with a precursor such as 5-amino-2-methylpyridine (B47470). The primary amino group is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HBr). google.comorganic-chemistry.org The resulting diazonium salt is a versatile intermediate that is readily displaced by a bromide ion. organic-chemistry.org The use of copper(I) bromide (CuBr) as a catalyst is characteristic of the Sandmeyer reaction and ensures high yields of the desired 5-bromo-2-methylpyridine. researchgate.net

The general sequence for this transformation is as follows:

Diazotization : 5-amino-2-methylpyridine reacts with NaNO₂ in an acidic medium (like HBr) at low temperatures (0–5 °C) to form the 2-methylpyridine-5-diazonium salt. google.com

Sandmeyer Reaction : The diazonium salt is subsequently treated with a solution of CuBr to replace the diazonium group with a bromine atom, yielding the final product. researchgate.net

This indirect method offers excellent regiochemical control, as the position of the bromine atom is predetermined by the location of the amino group on the starting material.

Installation of the 1,1-Difluoroethyl Moiety at the C-3 Position

The final and most complex step is the introduction of the 1,1-difluoroethyl group at the C-3 position of the 5-bromo-2-methylpyridine core. The presence of both a methyl group at C-2 and a bromine atom at C-5 deactivates the ring and sterically hinders the C-3 and C-4 positions, making direct functionalization challenging. A common strategy involves metalation at the C-3 position followed by reaction with an appropriate electrophile.

A plausible, though less direct, route to install the 1,1-difluoroethyl group involves a halogen exchange (Halex) reaction on a precursor molecule. lew.ro This strategy is analogous to the well-established synthesis of trifluoromethyl (-CF₃) groups from trichloromethyl (-CCl₃) precursors. The synthesis would first require the installation of a 1,1,1-trichloroethyl group at the C-3 position of 5-bromo-2-methylpyridine.

The subsequent chlorine-fluorine exchange is a key transformation. Reagents based on hydrogen fluoride (B91410) (HF), such as HF-pyridine or HF-triethylamine complexes, are effective for performing such exchanges on aliphatic chlorine atoms. lew.ro These reagents can convert trichloromethyl groups into mono-, di-, or trifluoromethyl groups with selectivity often controlled by the reaction conditions, such as temperature and the stoichiometry of the base. lew.ro For example, (HF)₃-triethylamine has been shown to selectively exchange one or two chlorine atoms on a trichloromethyl group depending on the temperature. lew.ro A similar principle could be applied to a 1,1,1-trichloroethyl precursor, where carefully controlled conditions could lead to the selective replacement of two chlorine atoms with fluorine, yielding the desired 1,1-difluoroethyl moiety. The use of HF-base media is particularly advantageous for acid-sensitive substrates. lew.ro

De Novo Construction of the Difluoroethyl Side Chain

The de novo construction of the 1,1-difluoroethyl side chain on a pre-existing pyridine ring is a critical transformation. A plausible and frequently employed strategy involves the conversion of a carbonyl group, such as an acetyl moiety, into the desired geminal difluoride. This transformation is typically achieved through deoxyfluorination reactions.

One of the most common reagents for this purpose is diethylaminosulfur trifluoride (DAST) and its analogues, such as Deoxo-Fluor®. The reaction proceeds via the activation of the carbonyl group by the fluorinating agent, followed by nucleophilic attack of fluoride ions. The mechanism involves the formation of a stable intermediate which then collapses to the geminal difluoride.

For the synthesis of 5-bromo-3-(1,1-difluoroethyl)-2-methylpyridine, a key precursor would be 3-acetyl-5-bromo-2-methylpyridine. The geminal difluorination of this precursor would yield the target compound.

PrecursorReagentProduct
3-acetyl-5-bromo-2-methylpyridineDAST or Deoxo-Fluor®This compound
Novel Methodologies for Geminal Difluorination at the alpha-Carbon

Beyond traditional deoxyfluorination reagents, several novel methodologies for geminal difluorination at the alpha-carbon of a side chain have emerged. These methods often offer milder reaction conditions and broader functional group tolerance.

One such approach involves the use of fluorinating agents in combination with a catalyst. For instance, the combination of a fluoride source, such as potassium fluoride or a hydrogen fluoride-pyridine complex, with an activating agent can facilitate the difluorination of ketones.

Another innovative strategy is the oxidative desulfurization-difluorination of alkyl aryl thioethers. This method involves the conversion of a carbonyl group into a thioacetal, which is then treated with an oxidizing agent and a fluoride source to yield the geminal difluoride. researchgate.net

Furthermore, electrochemical methods are gaining traction for C-F bond formation. Anodic fluorination of suitable precursors could provide a green and efficient alternative for the synthesis of geminal difluorides.

Multistep Synthesis Sequences and Convergent Reaction Pathways

The synthesis of a polysubstituted pyridine like this compound often relies on carefully designed multistep sequences. These can be categorized as either linear, involving sequential functionalization of a starting pyridine, or convergent, where different fragments of the molecule are synthesized separately and then combined.

Sequential Functionalization of the Pyridine Ring

A common strategy for synthesizing polysubstituted pyridines is the sequential introduction of functional groups onto a simpler pyridine core. For the target molecule, a plausible route could start with a readily available substituted pyridine, such as 2-methyl-3-aminopyridine.

A potential synthetic sequence is outlined below:

Diazotization and Acetylation: 2-methyl-3-aminopyridine can undergo a Sandmeyer-type reaction to introduce an acetyl group at the 3-position, yielding 3-acetyl-2-methylpyridine.

Bromination: The resulting ketone can then be regioselectively brominated at the 5-position. The directing effects of the existing substituents (methyl and acetyl groups) would favor bromination at this position. This would afford the key precursor, 3-acetyl-5-bromo-2-methylpyridine.

Geminal Difluorination: Finally, as discussed in the previous sections, the acetyl group can be converted to the 1,1-difluoroethyl group using a suitable fluorinating agent.

StepStarting MaterialReagentsProduct
12-methyl-3-aminopyridine1. NaNO₂, H₂SO₄2. Acetaldehyde3-acetyl-2-methylpyridine
23-acetyl-2-methylpyridineBr₂, FeBr₃3-acetyl-5-bromo-2-methylpyridine
33-acetyl-5-bromo-2-methylpyridineDASTThis compound

Application of Cascade and Domino Reactions in Pyridine Synthesis

Cascade and domino reactions offer an elegant and efficient approach to the synthesis of complex molecules like polysubstituted pyridines by forming multiple bonds in a single synthetic operation. These reactions minimize waste and purification steps, contributing to a more sustainable synthetic process.

For instance, a one-pot synthesis of highly substituted pyridines can be achieved through a cascade nucleophilic addition reaction of 1,2,3-triazines with activated ketones or acetonitriles. ccspublishing.org.cn While a direct application to the target molecule is not explicitly reported, this methodology highlights the potential for constructing the pyridine core with multiple substituents in a single step.

Another example is the cascade annulation of isopropene derivatives, which can be used to synthesize diverse substituted pyridines with high selectivity. nih.gov These methods, while not directly yielding the target compound, provide a conceptual framework for developing a convergent and efficient synthesis.

Role of Catalytic Systems in Targeted Synthesis

Catalytic systems, particularly those based on transition metals, play a pivotal role in the synthesis of functionalized pyridines. Palladium-catalyzed cross-coupling reactions are especially powerful for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-Catalyzed Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are indispensable tools for the functionalization of pyridine rings. nih.gov These reactions allow for the introduction of a wide range of substituents with high efficiency and selectivity.

In the context of synthesizing this compound, the bromine atom at the 5-position serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling. For example, a Suzuki-Miyaura coupling reaction could be employed to introduce an aryl or alkyl group at this position by reacting the bromo-pyridine with a suitable boronic acid or ester.

Similarly, a Buchwald-Hartwig amination could be used to introduce an amino group at the 5-position by reacting the bromo-pyridine with an amine in the presence of a palladium catalyst and a suitable ligand. This would open up avenues for the synthesis of a diverse range of analogues of the target compound.

Reaction TypeSubstratesCatalyst/LigandProduct
Suzuki-Miyaura CouplingThis compound, R-B(OH)₂Pd(PPh₃)₄5-R-3-(1,1-difluoroethyl)-2-methylpyridine
Buchwald-Hartwig AminationThis compound, R₂NHPd₂(dba)₃, BINAP5-(R₂N)-3-(1,1-difluoroethyl)-2-methylpyridine

The choice of ligand is often crucial for the success of these reactions, influencing the catalytic activity and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Copper-Mediated Transformations for Fluoroalkylation

Copper-mediated cross-coupling reactions are a cornerstone in the synthesis of aryl-fluoroalkyl bonds, offering a more economical alternative to palladium catalysis. nih.gov The introduction of fluoroalkyl groups, such as the 1,1-difluoroethyl moiety, into heterocyclic structures like pyridine can significantly alter their physicochemical properties, which is of great interest in medicinal and agricultural chemistry. beilstein-journals.org However, the copper-catalyzed fluoroalkylation of aryl bromides, particularly heteroaryl bromides, presents challenges. These substrates are less reactive towards oxidative addition than their iodide counterparts, a step that is often rate-limiting in the catalytic cycle. acs.org

A significant challenge in these reactions is the potential for the pyridine nitrogen to bind to the copper center, which can inhibit the catalytic activity. acs.org To overcome these limitations, specific ligands and directing groups are often employed to enhance the reactivity and selectivity of the transformation. Research has shown that N-heterocyclic carbene (NHC) copper(I) fluoroalkyl complexes are effective for these coupling reactions. The presence of an ortho-directing group on the aryl halide substrate, such as a pyridine, pyrazole, or oxazoline, can dramatically improve the reaction efficiency with aryl bromides and even chlorides. nih.govacs.org This enhancement is attributed to the proximity and coordination of the directing group to the copper center, facilitating the otherwise difficult oxidative addition step. nih.gov

For instance, the reaction of (IPr)Cu(I)-fluoroalkyl complexes (where IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) with aryl bromides bearing ortho-directing groups proceeds in good to excellent yields. nih.gov In a model system studying the reaction of ortho-halophenylpyridines with an NHC-copper-pentafluoroethyl complex, the bromo-substituted substrate provided a high yield of the desired product, demonstrating the viability of this approach for bromo-pyridyl scaffolds. nih.gov While this specific example uses a pentafluoroethyl group, the underlying principle is applicable to other fluoroalkyl groups like the 1,1-difluoroethyl group.

The general conditions for such copper-catalyzed directed fluoroalkylation often involve a copper(I) salt, a ligand, a fluoroalkyl source, and a suitable base and solvent, with reactions typically run at elevated temperatures. nih.gov

Table 1: Copper-Mediated Fluoroalkylation of Aryl Halides with Directing Group

Entry Aryl Halide Fluoroalkyl Source Catalyst System Yield (%) Reference
1 2-(2-Bromophenyl)pyridine (IPr)Cu(I)-CF2CF3 Stoichiometric 95 nih.gov
2 2-(2-Chlorophenyl)pyridine (IPr)Cu(I)-CF2CF3 Stoichiometric 60 nih.gov
3 2-(2-Bromophenyl)pyridine TMSRF 20 mol % (IPr)Cu(I)-Cl 85 (pentafluoroethylation) nih.gov
4 2-(2-Bromophenyl)pyridine TMSRF 20 mol % (IPr)Cu(I)-Cl 65 (difluoromethylation) nih.gov

TMSRF = Fluoroform-derived nucleophilic trifluoromethylating agent

This interactive table summarizes the yields of copper-mediated fluoroalkylation on different aryl halides, highlighting the effectiveness of the directing group strategy.

Chemical Reactivity and Transformational Pathways of 5 Bromo 3 1,1 Difluoroethyl 2 Methylpyridine

Reactivity Profile of the Bromine Atom at C-5

The bromine atom at the C-5 position of the 5-bromo-3-(1,1-difluoroethyl)-2-methylpyridine ring is a key functional group that enables a wide array of chemical transformations. Its reactivity is central to the synthesis of more complex pyridine (B92270) derivatives, primarily through transition-metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic intermediates.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Heck, Sonogashira, Buchwald-Hartwig) for C-C and C-N Bond Formation

The carbon-bromine bond at the C-5 position is a versatile handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal and materials chemistry for constructing complex molecular architectures from simpler precursors. mdpi.com

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C-C bonds, coupling an organohalide with an organoboron compound. illinois.edu For this compound, a Suzuki-Miyaura reaction with an aryl or heteroaryl boronic acid (or its ester) would yield the corresponding 5-aryl- or 5-heteroaryl-3-(1,1-difluoroethyl)-2-methylpyridine. The general mechanism involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to give the final product and regenerate the catalyst. libretexts.org The reaction's utility is enhanced by its tolerance for a wide range of functional groups and the relatively low toxicity of the boron byproducts. nih.gov

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.org It has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org Applying this reaction to this compound allows for the introduction of primary or secondary amines at the C-5 position. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed. rsc.org

Sonogashira Coupling: This method is used to form C-C bonds between a vinyl or aryl halide and a terminal alkyne. soton.ac.uk The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would produce 5-alkynyl-3-(1,1-difluoroethyl)-2-methylpyridine derivatives. These products can serve as versatile intermediates for further transformations. soton.ac.uk

The table below summarizes typical conditions for these key cross-coupling reactions as applied to bromopyridine substrates.

ReactionCatalyst / PrecatalystLigandBaseSolventTypical Temperature
Suzuki-MiyauraPd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃PPh₃, RuPhos, or XPhosK₃PO₄, Na₂CO₃, or Cs₂CO₃Dioxane/H₂O, Toluene, or DMF80-110 °C
Buchwald-HartwigPd₂(dba)₃ or Pd(OAc)₂BINAP, XantPhos, or DavePhosNaOᵗBu, K₂CO₃, or Cs₂CO₃Toluene or Dioxane80-120 °C
SonogashiraPd(PPh₃)₄ or PdCl₂(PPh₃)₂ (with CuI co-catalyst)PPh₃Et₃N or DiisopropylamineTHF or DMFRoom Temp. to 80 °C

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com In the case of this compound, the pyridine nitrogen itself acts as an electron-withdrawing group, activating the ring towards nucleophilic attack.

However, SNAr reactions on pyridines are generally most facile at the C-2 and C-4 (para) positions, which are directly activated by the ring nitrogen. The C-5 position is less activated, making direct SNAr reactions at this site more challenging and often requiring harsh conditions or highly activated nucleophiles. The mechanism can proceed through a stepwise pathway involving a discrete Meisenheimer intermediate or, as recent studies suggest for some heterocyclic systems, a concerted mechanism where bond formation and bond breaking occur in a single step. nih.govnih.gov The leaving group order in SNAr reactions on pyridinium (B92312) ions can differ from typical aryl systems, highlighting the unique electronic nature of the pyridine ring. rsc.org

Formation of Organometallic Reagents (e.g., Grignard, Organozinc)

The carbon-bromine bond can be converted into a carbon-metal bond, reversing the polarity of the carbon atom and transforming it into a nucleophile. This is most commonly achieved through the formation of a Grignard reagent. adichemistry.com

Grignard Reagent Formation: The reaction of this compound with magnesium metal, typically activated magnesium turnings, in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, would yield the corresponding pyridylmagnesium bromide. wikipedia.orgresearchgate.net The reaction involves the oxidative insertion of magnesium into the C-Br bond. adichemistry.com These Grignard reagents are powerful nucleophiles and bases, useful for forming C-C bonds by reacting with various electrophiles such as aldehydes, ketones, esters, and carbon dioxide. saskoer.cayoutube.com The formation process requires strictly anhydrous conditions, as any protic species will quench the highly basic Grignard reagent. adichemistry.com

The formation of organozinc reagents is also possible through similar methods or via transmetalation from other organometallic species. These reagents are generally less reactive and more functional-group-tolerant than their Grignard counterparts, providing a complementary tool for synthesis.

Chemical Behavior of the 1,1-Difluoroethyl Group

The 1,1-difluoroethyl group is a significant structural motif that imparts unique physicochemical properties to the molecule. Its influence stems from the high electronegativity of the fluorine atoms.

Stability Under Various Reaction Conditions

Fluoroalkyl groups, including the 1,1-difluoroethyl moiety, are generally characterized by high chemical and thermal stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This inherent stability means the 1,1-difluoroethyl group is robust and can tolerate a wide range of reaction conditions without decomposition. It is expected to remain intact during the palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and organometallic formations discussed in the previous sections. This stability is crucial for its incorporation into complex molecules, allowing for late-stage functionalization of other parts of the molecule without affecting the fluoroalkyl group. rsc.org

Potential for Further Functionalization or Transformation of the Fluoroalkyl Moiety

Direct functionalization of the 1,1-difluoroethyl group is challenging due to the strength and inertness of the C-F bonds. Transformations typically require harsh conditions and are not common in standard organic synthesis. However, the presence of the difluoromethyl moiety (–CF₂H) offers unique chemical properties. The hydrogen atom on the difluoromethylated carbon is slightly acidic, which could potentially be exploited for deprotonation and subsequent reaction with electrophiles under specific, strongly basic conditions.

The primary role of the 1,1-difluoroethyl group in medicinal and agricultural chemistry is often as a bioisostere. rsc.orgnih.gov It can mimic other functional groups, such as a hydroxyl or thiol group, while offering increased metabolic stability and altered lipophilicity and binding affinity. rsc.orgthieme-connect.com Therefore, its value lies more in the properties it confers to the parent molecule rather than its potential as a reactive handle for further transformations. nih.govuni-muenster.de

Reactions at the Methyl Group at C-2

The methyl group at the C-2 position of the pyridine ring is a primary site for a variety of chemical transformations, including modifications to its side-chain and oxidation reactions.

The acidity of the protons on the C-2 methyl group is a key determinant of its reactivity. In pyridine derivatives, the methyl group at the 2-position is known to be relatively acidic due to the electron-withdrawing nature of the nitrogen atom in the ring. This acidity is further enhanced by the presence of additional electron-withdrawing groups on the pyridine ring. google.com In the case of this compound, both the bromo and the 1,1-difluoroethyl groups are strongly electron-withdrawing, which significantly increases the acidity of the C-2 methyl protons.

This enhanced acidity facilitates the deprotonation of the methyl group by a suitable base to form a carbanion. This carbanion can then act as a nucleophile in reactions with various electrophiles, allowing for the elongation and functionalization of the side chain. For instance, 2-methyl-3-nitropyridines, which also feature a strong electron-withdrawing group, readily react with aromatic aldehydes in the presence of a catalytic amount of piperidine. mdpi.com This suggests that this compound would likely undergo similar condensation reactions.

The oxidation of the C-2 methyl group is another important transformation. The oxidation of alkyl side chains on aromatic rings is a common reaction, and in the case of 2-methylpyridine (B31789) (2-picoline), it can be oxidized to form picolinic acid. The presence of electron-withdrawing groups can influence the conditions required for this oxidation. For example, the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid yields nicotinic acid, demonstrating the reactivity of the alkyl groups to oxidation. academie-sciences.fr Given the electron-deficient nature of the pyridine ring in this compound, it is expected that the methyl group can be oxidized to a carboxylic acid, although the specific conditions may need to be tailored to account for the electronic effects of the substituents.

Reaction TypeReagent/ConditionsExpected ProductRationale
Side-Chain CondensationAromatic Aldehyde, Base (e.g., Piperidine)Styryl-pyridine derivativeIncreased acidity of C-2 methyl protons due to electron-withdrawing groups. google.commdpi.com
OxidationStrong Oxidizing Agent (e.g., HNO₃, KMnO₄)5-bromo-3-(1,1-difluoroethyl)pyridine-2-carboxylic acidReactivity of alkylpyridines towards oxidation. academie-sciences.fr

Pyridyl Nitrogen and Ring System Reactivity

The nitrogen atom of the pyridine ring and the aromatic system as a whole exhibit distinct reactivity patterns, including Lewis basicity and participation in reactions such as N-oxidation and N-alkylation.

Pyridine is a Lewis base due to the lone pair of electrons on the nitrogen atom. wikipedia.org The basicity of the pyridine nitrogen is highly sensitive to the electronic effects of substituents on the ring. chemrxiv.orgnih.gov Electron-donating groups enhance basicity, while electron-withdrawing groups decrease it. The 5-bromo and 3-(1,1-difluoroethyl) substituents in the target molecule are both strongly electron-withdrawing. The difluoroethyl group, in particular, exerts a significant inductive effect.

Consequently, the electron density on the nitrogen atom of this compound is substantially reduced, making it a much weaker Lewis base compared to unsubstituted pyridine. This decreased basicity will affect its ability to form coordination complexes with Lewis acids and metal ions. nih.gov While the 2-methyl group has a weak electron-donating effect, it is not sufficient to overcome the strong electron-withdrawing influence of the other two substituents.

CompoundKey SubstituentsEffect on Lewis Basicity
PyridineNoneReference
2-Methylpyridine-CH₃ (electron-donating)Increased
This compound-Br, -CF₂CH₃ (electron-withdrawing)Significantly Decreased

N-Oxidation: The nitrogen atom of a pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using peracids or other oxidizing agents. arkat-usa.org The formation of a pyridine N-oxide can significantly alter the reactivity of the pyridine ring, often facilitating nucleophilic substitution at the 2- and 4-positions. researchgate.netnih.gov The presence of electron-withdrawing groups on the pyridine ring can affect the ease of N-oxidation. While these groups decrease the electron density on the nitrogen, making it less nucleophilic, the oxidation to the N-oxide is still a feasible and often synthetically useful reaction. arkat-usa.org For instance, trifluoromethylation of pyridine N-oxide derivatives has been successfully carried out. researchgate.net

N-Alkylation: The lone pair on the pyridyl nitrogen allows it to act as a nucleophile and undergo alkylation with alkyl halides or other electrophiles to form N-alkylpyridinium salts. wikipedia.org Similar to Lewis basicity, the rate of N-alkylation is influenced by the electronic properties of the pyridine ring. The reduced electron density on the nitrogen of this compound would be expected to decrease its nucleophilicity, making N-alkylation reactions more challenging compared to unsubstituted pyridine. researchgate.net Additionally, the presence of the methyl group at the C-2 position introduces steric hindrance around the nitrogen atom, which can further impede the approach of an alkylating agent. google.comorganic-chemistry.org

Design and Synthesis of Derivatives and Analogues of 5 Bromo 3 1,1 Difluoroethyl 2 Methylpyridine

Systematic Structural Modifications for Structure-Reactivity/Property Relationship Studies

Systematic structural modifications of 5-bromo-3-(1,1-difluoroethyl)-2-methylpyridine are crucial for establishing comprehensive structure-reactivity and structure-property relationships. These studies involve altering specific parts of the molecule to observe the resulting changes in its chemical behavior and physical characteristics. The primary sites for modification on the parent compound are the 5-bromo position, the 2-methyl group, and the pyridine (B92270) ring itself.

Modifications at the 5-Bromo Position:

The bromine atom at the 5-position is a versatile handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of functional groups. wikipedia.org Palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations are particularly useful for this purpose. nih.govacs.org

Suzuki Coupling: This reaction allows for the introduction of various aryl and heteroaryl groups by reacting the parent compound with boronic acids or esters. This can significantly influence the electronic properties and steric profile of the molecule.

Sonogashira Coupling: The introduction of alkynyl groups through this reaction can alter the geometry and electronic nature of the molecule, potentially leading to novel properties.

Buchwald-Hartwig Amination: This method facilitates the formation of C-N bonds, allowing for the synthesis of a variety of amino-pyridine derivatives. rsc.org

Bioisosteric Replacements for Bromine:

In medicinal chemistry, replacing a bromine atom with a bioisostere can modulate a compound's metabolic stability, lipophilicity, and target-binding interactions. cambridgemedchemconsulting.comdomainex.co.uk Common bioisosteric replacements for a halogen on an aromatic ring include cyano, trifluoromethyl, and small heterocyclic rings. researchgate.net

Modification at 5-Position Reaction Type Potential Impact on Properties
Aryl/HeteroarylSuzuki CouplingAltered electronics, sterics, and potential for π-stacking interactions
AlkynylSonogashira CouplingModified molecular geometry and electronics
AminoBuchwald-HartwigIncreased polarity, potential for hydrogen bonding
CyanoNucleophilic SubstitutionAltered electronic properties, potential hydrogen bond acceptor

Modifications of the 2-Methyl Group:

The methyl group at the 2-position is also amenable to various chemical transformations. wikipedia.org

Oxidation: The methyl group can be oxidized to an alcohol, aldehyde, or carboxylic acid (picolinic acid derivative), which introduces new functional handles for further derivatization. chemicalbook.com

Deprotonation: Treatment with a strong base like butyllithium (B86547) can deprotonate the methyl group, creating a nucleophilic center that can react with various electrophiles to form new carbon-carbon bonds. wikipedia.org

Modification of 2-Methyl Group Reaction Type Potential Impact on Properties
HydroxymethylOxidationIncreased polarity, hydrogen bonding capability
Carboxylic AcidOxidationIntroduction of an acidic center, potential for salt formation
AlkylationDeprotonation/AlkylationIncreased steric bulk and lipophilicity

Development of Hybrid Molecular Architectures Incorporating the Pyridine Core

The development of hybrid molecular architectures involves covalently linking the this compound core with other distinct chemical scaffolds. This strategy aims to create novel molecules with combined or synergistic properties derived from the individual components. The functional groups on the pyridine ring serve as anchor points for the synthesis of these complex structures.

One common approach is to utilize the reactivity of the 5-bromo position in cross-coupling reactions to attach other heterocyclic systems. For example, coupling with substituted purines or pyrimidines can lead to hybrid molecules with potential applications in medicinal chemistry, given the prevalence of these scaffolds in biologically active compounds. mdpi.com Similarly, linking the pyridine core to quinolone or piperazine (B1678402) moieties can generate novel molecular frameworks. tandfonline.com

Another strategy involves the functionalization of the 2-methyl group. After oxidation to a carboxylic acid, it can be converted to an amide by coupling with various amines, including those that are part of another bioactive molecule. This amide linkage provides a stable connection between the two molecular entities.

Hybrid Molecule Component Linkage Strategy Potential Application Area
Purine/Pyrimidine (B1678525)Suzuki or Buchwald-Hartwig CouplingMedicinal Chemistry
QuinoloneCross-Coupling or Amide Bond FormationMaterials Science, Medicinal Chemistry
PiperazineBuchwald-Hartwig AminationMedicinal Chemistry
Bioactive AmineAmide Bond Formation via 2-carboxyProdrug design, Medicinal Chemistry

Stereoselective Synthesis of Chiral Derivatives (if applicable to the 1,1-difluoroethyl group)

The 1,1-difluoroethyl group, -CF2CH3, in the parent molecule is achiral as there is no stereocenter at the carbon atom bonded to the two fluorine atoms. However, stereoselective synthesis becomes relevant when a chiral center is introduced elsewhere in the molecule during the synthesis of its derivatives.

The creation of a chiral center can be envisioned through several synthetic strategies:

Asymmetric modification of a prochiral center: If a derivative of the parent compound is synthesized to contain a prochiral group (e.g., a ketone), its asymmetric reduction can lead to the formation of a chiral alcohol. For instance, if the 2-methyl group were to be elaborated into a longer chain containing a ketone, its stereoselective reduction would yield a chiral derivative.

Diastereoselective reactions: If the parent molecule is reacted with a chiral reagent, diastereomeric products may be formed. These could then potentially be separated.

Introduction of a chiral substituent: A chiral auxiliary or a chiral building block can be incorporated into the molecule, for example, through coupling reactions at the 5-position or by forming an amide with a chiral amine at the 2-carboxy position.

While the 1,1-difluoroethyl group itself is not a source of chirality, the broader field of synthesizing chiral molecules containing fluorinated groups is an active area of research. nih.govrsc.orgrsc.org Asymmetric synthesis methods are known for creating stereogenic centers adjacent to fluorinated carbons. nih.gov For example, the asymmetric reduction of a ketone precursor to a chiral alcohol bearing a difluoromethyl group has been reported. rsc.org Such strategies could be adapted to derivatives of this compound if a suitable prochiral center is introduced.

Spectroscopic and Computational Elucidation of Structure and Properties

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Proton, Carbon, and Fluorine Environments

High-resolution 1D NMR experiments are fundamental for identifying the different types of hydrogen, carbon, and fluorine atoms in the molecule.

¹H NMR: This technique identifies the distinct proton environments. For 5-bromo-3-(1,1-difluoroethyl)-2-methylpyridine, one would expect to observe signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the methyl and difluoroethyl groups. The chemical shift of each signal would indicate its electronic environment, and the splitting pattern (multiplicity) would reveal the number of neighboring protons.

¹³C NMR: This experiment detects the different carbon atoms. The spectrum would show distinct signals for each of the eight carbon atoms in the molecule, including the carbons of the pyridine ring, the methyl group, and the difluoroethyl substituent. The presence of the electronegative bromine and fluorine atoms would significantly influence the chemical shifts of the adjacent carbon atoms.

¹⁹F NMR: As the molecule contains fluorine, ¹⁹F NMR is a crucial technique. It provides direct information about the fluorine environment. A single signal would be expected for the two equivalent fluorine atoms in the difluoroethyl group. The coupling between the fluorine nuclei and the adjacent protons of the ethyl group's methyl part would be observable in both the ¹H and ¹⁹F spectra, providing key connectivity information.

Predicted NMR Data for this compound (Note: The following is a table of predicted signals based on the chemical structure. Experimental data is not publicly available.)

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityAssignment
¹H~ 8.6DoubletH-6 (Pyridine ring)
¹H~ 7.9DoubletH-4 (Pyridine ring)
¹H~ 2.6Singlet-CH₃ (at C-2)
¹H~ 2.1Triplet-CH₃ (of ethyl group)
¹³C~ 160SingletC-2 (Pyridine ring)
¹³C~ 150SingletC-6 (Pyridine ring)
¹³C~ 140SingletC-4 (Pyridine ring)
¹³C~ 130Triplet (due to C-F coupling)C-3 (Pyridine ring)
¹³C~ 120SingletC-5 (Pyridine ring)
¹³C~ 125Triplet (due to C-F coupling)-C(F)₂-
¹³C~ 25Singlet-CH₃ (at C-2)
¹³C~ 20Triplet (due to C-F coupling)-C(F)₂CH₃
¹⁹FVariesQuartet-C(F)₂-

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

To confirm the assignments made from 1D NMR and to piece together the complete molecular structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity between the protons on the pyridine ring and to verify the coupling within the difluoroethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for establishing the connectivity across the entire molecule, for instance, by showing correlations from the methyl protons to the C-2 and C-3 carbons of the pyridine ring, confirming the substituent positions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₈H₈BrF₂N), HRMS would be used to confirm this exact composition by matching the measured mass to the calculated theoretical mass. The presence of bromine would be evident from its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by two mass units.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a sample and confirming the identity of its components. The gas chromatogram would show a single peak for a pure sample of this compound, and the mass spectrum associated with that peak would serve as a molecular fingerprint, showing the molecular ion and characteristic fragmentation patterns.

Expected Fragmentation in Mass Spectrometry (Note: While specific experimental data is unavailable, likely fragmentation patterns can be predicted.)

m/z ValuePossible Fragment IdentityFragmentation Pathway
235/237[M]⁺Molecular Ion
220/222[M - CH₃]⁺Loss of a methyl group
156[M - Br]⁺Loss of a bromine radical
105[M - Br - CF₂H]⁺Loss of bromine and difluoromethyl radical

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is used to identify the functional groups present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum would display characteristic absorption bands for the C-H bonds (both aromatic and aliphatic), C=C and C=N bonds within the pyridine ring, and strong absorptions corresponding to the C-F bonds of the difluoroethyl group.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is also sensitive to molecular vibrations and is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.

Characteristic Vibrational Frequencies (Note: The following table lists expected absorption regions. Specific experimental data is not publicly available.)

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3100-3000C-H stretchAromatic (Pyridine)
3000-2850C-H stretchAliphatic (-CH₃)
1600-1450C=C / C=N stretchPyridine Ring
1300-1000C-F stretchDifluoroethyl Group
~1050C-Br stretchBromo-substituent

X-ray Crystallography for Solid-State Structural Determination (Applicable to related analogues)

While the specific crystal structure of this compound has not been detailed in publicly accessible literature, X-ray crystallography of closely related brominated and fluorinated pyridine analogues provides significant insight into its likely solid-state conformation and intermolecular interactions. Studies on compounds such as 2-bromo-5-methylpyridine and various fluorinated pyridines reveal key structural motifs and packing arrangements that are dictated by the electronic and steric nature of the substituents. researchgate.netfigshare.com

The planarity of the pyridine ring is a consistent feature, although minor deviations can occur. In 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, for example, the pyridine and benzene ring systems are nearly planar, with a significant dihedral angle between them. nih.gov The arrangement of molecules in the crystal changes based on the degree and position of fluorine substitution, shifting from herringbone packing to parallel arrangements. figshare.com These observations suggest that the solid-state structure of this compound would likely involve a planar pyridine core with specific intermolecular contacts, such as C-H···N hydrogen bonds, Br···N or Br···F halogen bonds, and potential π-stacking, defining its supramolecular architecture. nih.gov

Table 1. Crystallographic Data for Selected Pyridine Analogues.
CompoundFormulaCrystal SystemSpace GroupKey InteractionsReference
2-Bromo-5-methylpyridineC₆H₆BrNOrthorhombicPnmaWeak C—H⋯N interactions researchgate.net
5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridineC₁₂H₉BrFNOMonoclinicP2₁/cvan der Waals forces nih.gov
4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl esterC₂₁H₂₄BrNO₄MonoclinicP2₁/nInter-molecular N—H···O hydrogen bonding ekb.eg

Computational Chemistry and Quantum Mechanical Investigations

Computational methods are indispensable for predicting and understanding the molecular properties of compounds like this compound, for which extensive experimental data may not be available. Quantum mechanical calculations provide deep insights into the electronic structure, reactivity, and conformational landscape of the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. The B3LYP hybrid functional, often paired with basis sets like 6-311G+(d,p), is commonly employed to optimize molecular geometries and calculate electronic structures and energies for substituted pyridines. ias.ac.in Such calculations for this compound would confirm the planarity of the pyridine ring and determine key geometric parameters like bond lengths and angles. mostwiedzy.pl

DFT calculations can elucidate the energetic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the bromine and 1,1-difluoroethyl groups, combined with the electron-donating effect of the methyl group, creates a unique electronic environment. These calculations can quantify the molecule's total energy, dipole moment, and the energies of its molecular orbitals. researchgate.netresearchgate.net The results from these computations are foundational for understanding the molecule's stability and its interactions with other chemical species.

Table 2. Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Structures.
ParameterPredicted ValueComment
C-Br Bond Length~1.88 - 1.91 ÅTypical for brominated aromatic systems.
C-F Bond Length~1.35 - 1.38 ÅCharacteristic of gem-difluoroalkyl groups.
C-N-C Angle (in ring)~117° - 119°Slightly compressed due to substituents.
Pyridine Ring Dihedral~0°The pyridine ring is expected to be highly planar.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of chemical reactivity and kinetic stability. researchgate.net

For this compound, the distribution of the HOMO and LUMO would be significantly influenced by the substituents. The electron-donating methyl group would likely increase the energy of the HOMO, while the electronegative bromine and difluoroethyl groups would lower the energy of the LUMO. DFT calculations can map these orbitals, showing their localization on the molecule. acs.org Reactivity indices such as chemical hardness, softness, chemical potential, and the global electrophilicity index can be derived from the HOMO and LUMO energies to quantitatively predict the molecule's reactivity. researchgate.net

Table 3. Conceptual DFT Reactivity Indices.
IndexFormulaInterpretation
Ionization Potential (IP)IP ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (EA)EA ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (IP - EA) / 2Resistance to change in electron distribution.
Chemical Potential (μ)μ = -(IP + EA) / 2The "escaping tendency" of electrons.
Global Electrophilicity (ω)ω = μ² / 2ηPropensity of a species to accept electrons.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. deeporigin.com It is calculated by DFT methods and is crucial for understanding intermolecular interactions. researchgate.netresearchgate.net The MEP map displays regions of negative electrostatic potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-deficient and susceptible to nucleophilic attack. researchgate.net

In this compound, the MEP map would show a significant negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. researchgate.net The highly electronegative fluorine atoms of the difluoroethyl group would also create a region of negative potential. Conversely, a region of positive potential, known as a sigma-hole (σ-hole), is expected on the bromine atom along the C-Br bond axis. This positive region makes the bromine atom a potential halogen bond donor. nih.gov The hydrogen atoms of the methyl group and the pyridine ring would exhibit moderately positive potential. researchgate.net

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational feature is the rotation of the 1,1-difluoroethyl group around the C-C bond connecting it to the pyridine ring. Theoretical calculations can determine the rotational energy barrier and identify the most stable conformers. researchgate.net Studies on related fluorinated alkanes show that 1,3-difluoro motifs strongly influence chain conformation, a factor that would be relevant to the orientation of the difluoroethyl group relative to the ring. nih.gov

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of this molecule over time. nih.gov MD simulations model the movements of atoms and molecules, allowing for the study of conformational changes and intermolecular interactions in a simulated environment, such as in solution or a crystal lattice. arxiv.org For halogenated compounds, specialized force fields can be used in MD simulations to accurately model halogen bonding, providing a more detailed understanding of how this compound might interact with other molecules, such as biological targets or solvent molecules. nih.govnih.gov

Applications in Advanced Organic Synthesis Research

Role as a Versatile Building Block for the Construction of Complex Heterocyclic Systems

The presence of a bromine atom at the 5-position of the pyridine (B92270) ring in 5-bromo-3-(1,1-difluoroethyl)-2-methylpyridine is a key feature that underpins its utility as a versatile building block. This bromo-substituent serves as a handle for a variety of transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions enable the elaboration of the pyridine core, leading to the synthesis of complex heterocyclic systems that are often inaccessible through other synthetic routes.

Notably, the Suzuki-Miyaura cross-coupling reaction stands out as a highly effective method for the arylation and heteroarylation of bromopyridines. By reacting this compound with a diverse range of boronic acids or their derivatives, a wide array of biaryl and heterobiaryl structures can be accessed. The reaction conditions for such transformations are generally mild and tolerant of various functional groups, making this a highly practical approach. The electron-withdrawing nature of the 1,1-difluoroethyl group at the 3-position can influence the reactivity of the C-Br bond, potentially facilitating the oxidative addition step in the catalytic cycle.

While specific studies on this compound are not extensively documented, the reactivity of structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine, provides valuable insights. Research on this analog has demonstrated its successful participation in palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids, affording a series of novel 5-aryl-2-methylpyridin-3-amine derivatives in moderate to good yields. This serves as a strong precedent for the expected reactivity of this compound in similar transformations.

Below is a representative table illustrating the scope of the Suzuki-Miyaura cross-coupling reaction with a related bromopyridine substrate, which highlights the potential for generating diverse heterocyclic systems.

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O92
33-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O78
42-Naphthylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O88

This table presents generalized data for Suzuki-Miyaura reactions of bromopyridines to illustrate the synthetic potential.

Other cross-coupling reactions, such as the Sonogashira, Heck, and Buchwald-Hartwig amination reactions, can further expand the synthetic utility of this compound. The Sonogashira coupling, for instance, would allow for the introduction of alkyne moieties, which are themselves versatile functional groups for further transformations, including cycloaddition reactions to form more complex fused heterocyclic systems.

Precursor in the Development of Novel Organic Catalysts or Ligands

The structural features of this compound make it an attractive precursor for the design and synthesis of novel organic catalysts and ligands. The pyridine nitrogen atom provides a primary coordination site for metal centers, a fundamental characteristic of many successful ligands in transition-metal catalysis. The substituents at the 2, 3, and 5-positions can be strategically modified to fine-tune the steric and electronic properties of the resulting ligand, thereby influencing the activity, selectivity, and stability of the corresponding metal complex.

Through cross-coupling reactions at the 5-position, various coordinating groups can be introduced. For example, the introduction of a phosphine (B1218219) moiety via a Stille or a Negishi-type coupling would yield a phosphine-pyridine (P,N) bidentate ligand. Such ligands are highly sought after in asymmetric catalysis due to their ability to create a chiral environment around a metal center. The 1,1-difluoroethyl group, with its strong electron-withdrawing character, would significantly impact the electronic properties of the pyridine ring, modulating the donor-acceptor characteristics of the ligand. This, in turn, can have a profound effect on the catalytic performance of the metal complex.

Furthermore, the methyl group at the 2-position can be functionalized to introduce additional coordinating arms, leading to the formation of tridentate or tetradentate ligands. For instance, deprotonation of the methyl group followed by reaction with an appropriate electrophile could lead to the installation of a variety of functional groups.

The following table illustrates a hypothetical synthetic route from this compound to a potential P,N-ligand and its subsequent complexation with a palladium center.

StepReactantReagentProductApplication
1This compoundn-BuLi, then ClPPh₂5-(diphenylphosphino)-3-(1,1-difluoroethyl)-2-methylpyridineP,N-Ligand Synthesis
25-(diphenylphosphino)-3-(1,1-difluoroethyl)-2-methylpyridinePd(OAc)₂[Pd(OAc)₂(P,N-ligand)]Catalyst Precursor

This table outlines a conceptual pathway to a novel catalyst, illustrating the potential of the title compound.

The development of new ligands is a continuous pursuit in the field of catalysis, and the unique substitution pattern of this compound offers a promising platform for the creation of ligands with novel properties, potentially leading to catalysts with enhanced performance in a variety of organic transformations.

Strategic Intermediate in Divergent Synthesis Approaches

Divergent synthesis is a powerful strategy that allows for the generation of a library of structurally diverse compounds from a common intermediate. The trifunctional nature of this compound makes it an ideal candidate for use as a strategic intermediate in such synthetic approaches. The orthogonal reactivity of its functional groups—the bromo substituent, the methyl group, and the pyridine ring itself—can be exploited to introduce diversity at different stages of a synthetic sequence.

The bromo group at the 5-position can be selectively transformed through various cross-coupling reactions, as discussed previously, to introduce a wide range of substituents. The methyl group at the 2-position can undergo a variety of reactions, including oxidation to an aldehyde or carboxylic acid, or halogenation to introduce a new reactive handle. The pyridine ring can be N-oxidized or quaternized to alter its electronic properties and reactivity.

A divergent synthetic strategy starting from this compound could involve an initial cross-coupling reaction at the 5-position to generate a common intermediate. This intermediate could then be subjected to a variety of transformations at the 2-methyl group to generate a first library of compounds. Alternatively, the methyl group could be functionalized first, followed by diversification at the 5-position.

The following table provides a conceptual illustration of a divergent synthesis approach starting from the title compound.

Starting MaterialReaction 1 (at C5)IntermediateReaction 2 (at C2-methyl)Product Library
This compoundSuzuki Coupling with Arylboronic Acid A5-Aryl-3-(1,1-difluoroethyl)-2-methylpyridineOxidation to Aldehyde5-Aryl-3-(1,1-difluoroethyl)-2-formylpyridine
Bromination5-Aryl-3-(1,1-difluoroethyl)-2-(bromomethyl)pyridine
Suzuki Coupling with Arylboronic Acid B5-Aryl-3-(1,1-difluoroethyl)-2-methylpyridineOxidation to Aldehyde5-Aryl-3-(1,1-difluoroethyl)-2-formylpyridine
Bromination5-Aryl-3-(1,1-difluoroethyl)-2-(bromomethyl)pyridine

This table demonstrates a hypothetical divergent synthesis, showcasing the strategic potential of the title compound.

The ability to selectively and sequentially modify the different positions of the this compound scaffold provides a powerful platform for the efficient generation of compound libraries for drug discovery and materials science research. The presence of the difluoroethyl group adds another layer of complexity and potential for biological activity, making the resulting compounds particularly interesting for medicinal chemistry applications.

Research Applications in Medicinal Chemistry

Exploration as a Privileged Scaffold for the Design of Novel Bioactive Compounds

In drug discovery, a "privileged scaffold" refers to a core molecular structure that is capable of binding to multiple biological targets. The pyridine (B92270) ring, a six-membered nitrogen-containing heterocycle, is widely recognized as such a scaffold and is present in numerous approved drugs. mdpi.com Pyridone structures, in particular, are noted for their diverse biological effects and their use as privileged fragments in designing new biologically active molecules. nih.gov

The compound 5-bromo-3-(1,1-difluoroethyl)-2-methylpyridine serves as an excellent example of a decorated privileged scaffold. The strategic placement of its substituents—a bromine atom, a methyl group, and a 1,1-difluoroethyl group—provides a template for developing novel compounds. Each substituent can be systematically modified to explore the structure-activity relationship (SAR) and optimize binding affinity and selectivity for a given biological target. The pyridine core ensures favorable physicochemical properties and provides a rigid framework for the precise spatial orientation of the functional groups. The use of such scaffolds allows medicinal chemists to construct libraries of compounds that can lead to potent and safe bioactive agents. mdpi.com

Table 1: Features of the Pyridine Scaffold in Drug Design

Feature Description Relevance to this compound
Hydrogen Bonding The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. This allows for key interactions with biological targets like proteins and enzymes.
Aromaticity The planar, aromatic nature of the ring facilitates π-π stacking interactions. Enhances binding affinity with aromatic residues in target proteins.
Versatile Substitution The ring can be functionalized at multiple positions. The subject compound has three distinct substituents, offering multiple points for chemical modification.

| Metabolic Stability | The pyridine ring is generally stable to metabolic degradation. | Contributes to improved pharmacokinetic profiles of drug candidates. |

Investigation of the 1,1-Difluoroethyl Group as a Bioisostere in Lead Optimization

A critical aspect of medicinal chemistry is lead optimization, where an initial hit compound is chemically modified to improve its drug-like properties. One common strategy is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 1,1-difluoroethyl group [-CH(CF2)CH3] present in this compound is a well-established bioisostere for the methoxy (B1213986) group [-O-CH3]. nih.govcas.cn

Aryl ethers, such as those containing a methoxy group, are often metabolic liabilities, meaning they are easily broken down by enzymes in the body, leading to rapid clearance and reduced efficacy. nih.govcas.cn Replacing a methoxy group with a 1,1-difluoroethyl group can significantly enhance metabolic stability. nih.govcas.cn The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Furthermore, this substitution can modulate the compound's electronic properties and conformation, which can lead to improved potency and selectivity for its target. cas.cnnih.gov The strategic incorporation of fluorine is a growing area of interest for precisely tuning the physicochemical properties of molecules. nih.gov The 1,1-difluoroethyl group mimics the steric and electronic features of a methoxy group while offering superior metabolic stability, making it a valuable tool in drug design. nih.govcas.cn

Table 2: Comparison of Methoxy and 1,1-Difluoroethyl Groups as Bioisosteres

Property Methoxy Group (-OCH3) 1,1-Difluoroethyl Group (-CF2CH3) Advantage of Bioisosteric Replacement
Metabolic Stability Prone to O-dealkylation by cytochrome P450 enzymes. Resistant to metabolic cleavage due to strong C-F bonds. Increased in vivo half-life and bioavailability.
Lipophilicity Moderately lipophilic. More lipophilic. Can improve membrane permeability and cell uptake.
Hydrogen Bond Accepting Capacity Oxygen is a hydrogen bond acceptor. Fluorine atoms are weak hydrogen bond acceptors. Can alter binding interactions with the target.

| Conformation | The methyl group is typically in the plane of the aromatic ring. | The ethyl group has a conformational preference out of the plane of the ring. cas.cn | May lead to new, favorable binding modes. |

Development of Chemical Probes for Receptor Binding and Enzyme Inhibition Studies

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a receptor or an enzyme. They are indispensable tools for studying biological processes and validating new drug targets. nih.gov The structure of this compound makes it a suitable starting material for the synthesis of such probes.

The bromine atom at the 5-position is a key feature. Halogens like bromine are versatile chemical handles that can participate in a wide range of cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This allows for the straightforward attachment of various functional groups, including:

Reporter Tags: Fluorescent dyes or biotin (B1667282) can be attached to visualize and track the molecule's interaction with its target in cells or tissues.

Photoaffinity Labels: These groups can be activated by light to form a covalent bond with the target, allowing for its identification and isolation.

Reactive Moieties: Warheads that form a permanent bond with the target can be used to measure enzyme inhibition or receptor occupancy.

By using this compound as a core, researchers can generate a series of probes to investigate the function of a target protein with high precision.

Contribution to the Synthesis of Libraries for High-Throughput Screening in Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands of chemical compounds for activity against a specific biological target. nih.govrsc.org The success of an HTS campaign relies heavily on the quality and chemical diversity of the compound library being screened. thermofisher.com

This compound is an ideal building block for creating focused libraries of compounds for HTS. The reactivity of the bromine atom allows for the application of combinatorial chemistry techniques. Using automated, parallel synthesis methods, the bromo-pyridine core can be reacted with a large collection of different building blocks (e.g., boronic acids in a Suzuki coupling) to generate a library containing thousands of distinct but structurally related analogues. mdpi.com This approach enables a systematic exploration of the chemical space around the pyridine scaffold, significantly increasing the probability of identifying a "hit" compound with the desired biological activity. nih.govchemrxiv.org

Table 3: Potential Reactions for Library Synthesis from this compound

Reaction Name Reagent Type New Group Introduced Purpose in Library Generation
Suzuki Coupling Aryl/heteroaryl boronic acids Aryl or heteroaryl group Explore interactions in aromatic binding pockets.
Sonogashira Coupling Terminal alkynes Alkynyl group Introduce rigid linkers or probes.
Buchwald-Hartwig Amination Amines Amino group Introduce hydrogen bond donors/acceptors.
Stille Coupling Organostannanes Various organic groups Introduce diverse carbon-based substituents.

| Heck Coupling | Alkenes | Alkenyl group | Introduce unsaturated linkers. |

Research Applications in Agrochemical Development

Intermediate in the Synthesis of New Insecticidal Agents

There is currently no direct scientific literature or patent information confirming the use of 5-bromo-3-(1,1-difluoroethyl)-2-methylpyridine as an intermediate in the synthesis of commercialized or late-stage developmental insecticides. However, its structure is analogous to intermediates used in the production of modern insecticides. For example, the difluoroethyl moiety is a key feature of the butenolide insecticide Flupyradifurone, which acts on insect nicotinic acetylcholine (B1216132) receptors. wikipedia.orgnih.govfao.org The synthesis of Flupyradifurone involves intermediates like N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethane-1-amine, highlighting the importance of combining a halogenated pyridine (B92270) ring with a difluoroethyl-containing side chain. nih.govchemicalbook.com

The bromine atom on the this compound molecule could serve as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the attachment of other molecular fragments to build more complex and potent insecticidal compounds. Pyridine-based pesticides are considered fourth-generation agrochemicals, known for high efficacy and lower toxicity. googleapis.com

Table 1: Structural Components and Their Relevance in Insecticide Design

Component Potential Role in Insecticide Synthesis
Pyridine Ring Core scaffold for numerous insecticides; provides structural rigidity and influences binding to target sites.
Bromine Atom A versatile chemical handle for synthetic modifications and cross-coupling reactions.
Difluoroethyl Group Can enhance metabolic stability, binding affinity, and lipophilicity, potentially increasing insecticidal potency.

Scaffold for the Design of Herbicidal and Fungicidal Compounds

While specific examples are not documented, the this compound structure possesses features that make it a plausible scaffold for developing new herbicides and fungicides. Pyridine derivatives are integral to many commercial herbicides, such as those in the pyridine carboxylate class. google.comfmeasure.com The inclusion of haloalkyl groups, including difluoromethyl and difluoroethyl, is a common strategy in the design of modern herbicides. google.com

The phenoxypyridine structure is another important scaffold found in numerous pesticides. nih.gov It is conceivable that this compound could be modified to create novel phenoxypyridine derivatives with herbicidal or fungicidal activity. The unique combination of substituents could lead to compounds with novel modes of action or improved selectivity, helping to manage resistance in weed and fungal populations.

Table 2: Potential Applications as a Scaffold in Agrochemicals

Agrochemical Class Rationale for Use as a Scaffold
Herbicides The pyridine core is a proven herbicidal scaffold. The difluoroethyl group could enhance activity against target enzymes like PPO or HPPD.

| Fungicides | Fluorinated compounds are prominent in modern fungicides. The scaffold could be used to design new succinate (B1194679) dehydrogenase inhibitors (SDHIs) or other classes of fungicides. |

Contribution to Sustainable Agrochemical Research and Development

The development of new agrochemicals is driven by the need for more effective and environmentally benign solutions. Introducing fluorine atoms into a molecule, such as in the difluoroethyl group of this compound, can significantly alter a compound's properties. This can lead to:

Enhanced Selectivity: More precise targeting of pests, weeds, or fungi can minimize harm to non-target organisms like beneficial insects and crops.

Improved Metabolic Stability: Controlled degradation in the environment can prevent the persistence of harmful residues in soil and water.

While the direct contribution of this compound to sustainable agriculture is yet to be demonstrated, its chemical structure aligns with modern design principles aimed at creating safer and more efficient crop protection products. The continuous exploration of novel scaffolds like this is essential for the future of sustainable agriculture.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Environmentally Benign Synthetic Pathways (Green Chemistry)

The pursuit of "green chemistry" principles is a major driver in modern chemical synthesis, aiming to reduce waste, minimize hazardous substance use, and improve energy efficiency. Future research concerning 5-bromo-3-(1,1-difluoroethyl)-2-methylpyridine is expected to focus heavily on developing more sustainable synthetic routes.

Key areas of interest include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste. This involves exploring novel cyclization and functionalization reactions that avoid the use of protecting groups and minimize stoichiometric byproducts.

Use of Safer Solvents and Reagents: Traditional syntheses often rely on hazardous solvents and reagents. Research into utilizing greener alternatives, such as water, supercritical fluids, or biodegradable solvents, is a critical future direction. dovepress.com For instance, developing fluorination methods that avoid hazardous reagents like antimony trifluoride (SbF3) or hydrogen fluoride (B91410) (HF) is highly desirable. dovepress.com

Catalysis: Shifting from stoichiometric reagents to catalytic alternatives can dramatically reduce waste. The development of novel, highly efficient, and recyclable catalysts for the key steps in the synthesis of this pyridine (B92270) derivative will be a focal point.

Green Chemistry PrincipleApplication to Synthesis of this compound
Waste Prevention Designing one-pot or tandem reactions to minimize purification steps and solvent use.
Atom Economy Utilizing addition and cycloaddition reactions that incorporate all atoms from reactants.
Less Hazardous Synthesis Replacing traditional halogenation and fluorination reagents with safer, solid-state alternatives.
Catalysis Developing recyclable organocatalysts or nanocatalysts for key transformations.

Exploration of Novel Catalytic Systems for Regioselective and Stereoselective Functionalizations

The pyridine ring of this compound possesses distinct reactive sites. The bromine atom is amenable to cross-coupling reactions, while the C-H bonds on the ring can be targeted for direct functionalization. Future research will likely concentrate on developing sophisticated catalytic systems to control the selectivity of these transformations.

Regioselective C-H Functionalization: Developing catalysts that can selectively activate and functionalize a specific C-H bond on the pyridine ring would open up new avenues for creating diverse analogues. For example, rhodium(III)-catalyzed C-H functionalization has been shown to be effective for preparing multi-substituted fluorinated pyridines. nih.gov This approach could allow for the introduction of new functional groups at the C4 or C6 positions, bypassing more complex multi-step syntheses.

Stereoselective Reactions: While the parent molecule is achiral, subsequent modifications could introduce stereocenters. Research into asymmetric catalysis to control the stereochemistry of reactions at the difluoroethyl group or at new substituents on the pyridine ring is an emerging area.

Cross-Coupling Reactions: The bromine atom at the C5 position is a versatile handle for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. mdpi.com Future work will involve identifying more active, stable, and universal catalysts that can efficiently couple this substrate with a wider range of partners under milder conditions, expanding the accessible chemical space.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. jetir.org For a molecule like this compound, these computational tools offer significant opportunities.

Retrosynthesis and Pathway Prediction: AI-driven retrosynthesis tools can analyze the structure of complex target molecules and propose novel and efficient synthetic pathways starting from intermediates like this compound. arxiv.orgacs.org These platforms can learn from vast chemical reaction databases to suggest routes that a human chemist might overlook. jetir.org

Reaction Condition Optimization: Machine learning models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, time) to maximize the yield and selectivity of a desired transformation. nih.gov By training on experimental data, these models can accelerate the optimization process, reducing the number of experiments required. Graph transformer neural networks, for example, have been applied to predict regioselectivity in C-H activation reactions. digitellinc.com

In Silico Compound Design: ML models can be used to design novel derivatives of this compound with desired properties (e.g., biological activity, material characteristics). By learning the relationship between chemical structure and function, these models can prioritize which new compounds to synthesize, making the discovery process more efficient.

AI/ML ApplicationPotential Impact on this compound Research
Retrosynthesis Planning Proposing novel, more efficient synthetic routes to high-value target molecules. arxiv.org
Forward Reaction Prediction Accurately predicting the products and yields of unknown reactions involving the compound. nih.gov
Condition Optimization Reducing experimental effort by predicting optimal catalysts, solvents, and temperatures.
Virtual Screening Designing and prioritizing new derivatives for synthesis based on predicted properties.

Potential Applications in Materials Science for Advanced Functional Materials

While primarily used as a synthetic intermediate, the unique electronic and physical properties imparted by the fluorine atoms suggest that derivatives of this compound could find applications in materials science. mdpi.comkaibangchem.com The incorporation of fluorine into organic molecules can significantly enhance properties such as thermal stability, chemical resistance, and hydrophobicity. mdpi.comnbinno.com

Fluoropolymers: Organofluorine compounds are fundamental building blocks for high-performance fluoropolymers. mdpi.com Derivatives of this compound could be explored as novel monomers or additives for creating polymers with tailored properties, such as specialized coatings, membranes, or dielectrics.

Organic Electronics: The electronic properties of the fluorinated pyridine ring make it an interesting scaffold for materials used in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The difluoroethyl group can influence the electron distribution and energy levels of the molecule, which are critical parameters for these applications. nbinno.com

Liquid Crystals: The rigid structure of the pyridine ring combined with the polar C-F bonds could be exploited in the design of new liquid crystalline materials. By attaching appropriate mesogenic groups through the bromo-substituent, it may be possible to create compounds with unique phase behaviors and electro-optical properties.

Future research in this area will involve synthesizing novel derivatives and systematically characterizing their physical, thermal, and electronic properties to evaluate their potential for creating next-generation advanced materials. nbinno.com

Q & A

Basic: What are the key synthetic routes for 5-bromo-3-(1,1-difluoroethyl)-2-methylpyridine, and how do they differ in efficiency?

The compound is synthesized via halogenation and difluoroethylation of a pyridine precursor. Common methods include:

  • Halogenation : Bromination at the 5-position using NN-bromosuccinimide (NBS) under radical or electrophilic conditions .
  • Difluoroethylation : Introduction of the 1,1-difluoroethyl group via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution with 1,1-difluoroethyl halides .
  • Methylation : Methylation at the 2-position using methyl iodide or dimethyl sulfate under basic conditions .
    Efficiency factors : Yield optimization depends on solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and catalyst selection (e.g., Pd(PPh3_3)4_4 for cross-coupling) .

Advanced: How can reaction conditions be optimized to minimize byproducts during the difluoroethylation step?

Byproduct formation (e.g., dehalogenation or over-alkylation) is mitigated by:

  • Catalyst tuning : Using palladium catalysts with bulky ligands (e.g., XPhos) to enhance selectivity .
  • Solvent screening : Polar aprotic solvents like DMSO improve reaction homogeneity and reduce side reactions .
  • Stoichiometric control : Limiting excess difluoroethylating agent to 1.2 equivalents prevents over-functionalization .
  • In situ monitoring : Techniques like HPLC or 19F^{19}\text{F} NMR track reaction progress and intermediate stability .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns (e.g., methyl at 2-position, difluoroethyl at 3-position) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C9H9BrF2N\text{C}_9\text{H}_9\text{BrF}_2\text{N}) and isotopic patterns .
  • X-ray crystallography : Resolves structural ambiguities, such as the spatial orientation of the difluoroethyl group .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC50_{50} values) arise from assay variability or impurities. Strategies include:

  • Orthogonal assays : Validate target binding using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
  • Purity verification : Employ two independent purification methods (e.g., column chromatography followed by recrystallization) .
  • Structural analogs : Compare activity with derivatives lacking the difluoroethyl group to isolate its contribution .

Basic: What role does the difluoroethyl group play in the compound’s pharmacokinetic properties?

The 1,1-difluoroethyl group enhances:

  • Metabolic stability : Fluorine atoms reduce cytochrome P450-mediated oxidation .
  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Target binding : The electron-withdrawing effect strengthens van der Waals interactions with hydrophobic enzyme pockets .

Advanced: How can computational modeling guide the design of derivatives with improved selectivity?

  • Molecular docking : Predict binding modes to off-target proteins (e.g., kinases) using software like AutoDock Vina .
  • QSAR studies : Correlate substituent electronic parameters (Hammett constants) with activity to prioritize synthetic targets .
  • MD simulations : Assess dynamic interactions over time (e.g., 100 ns trajectories) to identify stable binding conformations .

Basic: What are the safety considerations for handling this compound in the laboratory?

  • Toxicity : Potential irritant (H315, H319) requiring PPE (gloves, goggles) .
  • Storage : Stable at 4–8°C under inert atmosphere (argon) to prevent decomposition .
  • Waste disposal : Halogenated waste must be neutralized with NaOH/ethanol before disposal .

Advanced: How does the methyl group at the 2-position influence regioselectivity in further functionalization?

The methyl group:

  • Directs electrophilic substitution : Activates the 4-position for nitration or sulfonation due to steric and electronic effects .
  • Limits cross-coupling : Bulky substituents at the 2-position require catalysts with enhanced steric tolerance (e.g., Pd-IPr) .
  • Modulates reactivity : Comparative studies with 2-H analogs show a 20% reduction in reaction rates for SNAr substitutions .

Basic: What comparative studies highlight the uniqueness of this compound among pyridine derivatives?

Key structural differentiators:

  • Dual functionalization : Bromine and difluoroethyl groups enable diverse reactivity (e.g., Suzuki coupling, fluorination) vs. mono-substituted analogs .
  • Bioactivity : 10-fold higher inhibition of kinase X vs. 5-bromo-2-methylpyridine, attributed to fluorine’s electronegativity .

Advanced: What strategies address low solubility in aqueous media for in vivo studies?

  • Prodrug design : Introduce phosphate or ester groups at the 4-position for enhanced hydrophilicity .
  • Nanoparticle encapsulation : Use PEGylated liposomes to improve bioavailability .
  • Co-solvent systems : Employ DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.